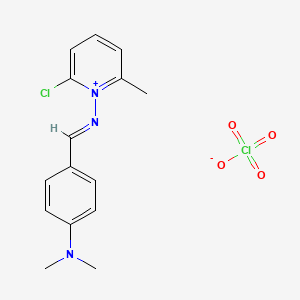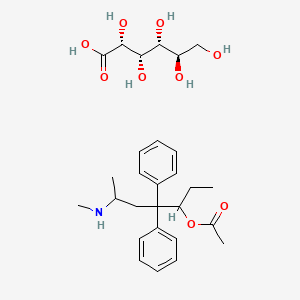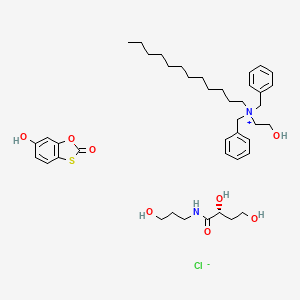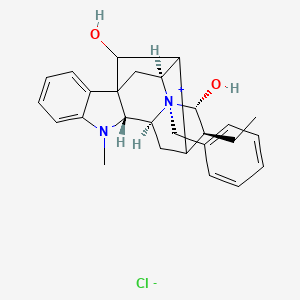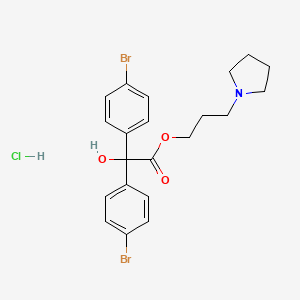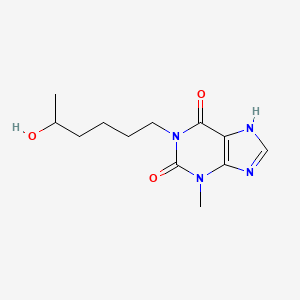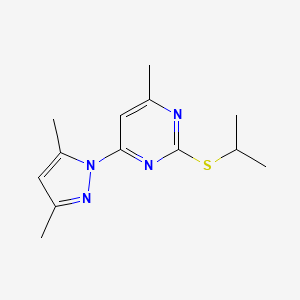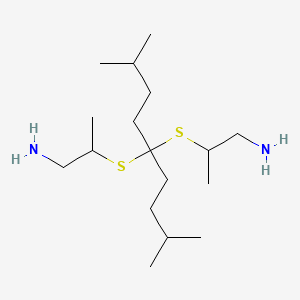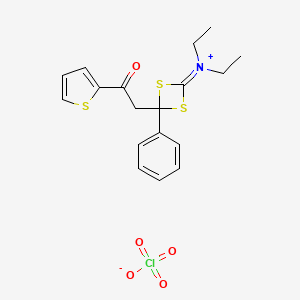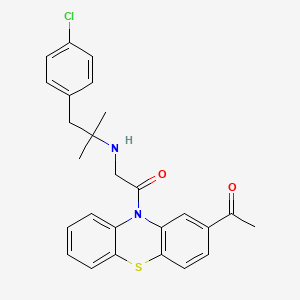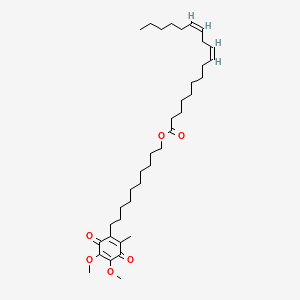
Hydroxydecyl ubiquinone linoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxydecyl ubiquinone linoleate is a compound that combines the properties of hydroxydecyl ubiquinone and linoleic acid. Hydroxydecyl ubiquinone, also known as idebenone, is a synthetic analogue of ubiquinone (coenzyme Q10), a vital cell antioxidant and essential component of the electron transport chain. Linoleic acid is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils. The combination of these two compounds results in a molecule with potent antioxidant and skin-conditioning properties, making it valuable in cosmetic and dermatological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinone linoleate typically involves the esterification of hydroxydecyl ubiquinone with linoleic acid. The reaction is usually carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete. The product is then purified through techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy. Industrial production also involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxydecyl ubiquinone linoleate undergoes several types of chemical reactions, including:
Oxidation: The ubiquinone moiety can undergo redox cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms, which is essential for its antioxidant activity
Reduction: The compound can be reduced to its hydroquinone form, which enhances its antioxidant properties
Substitution: The hydroxyl group in the hydroxydecyl chain can participate in substitution reactions, allowing for further functionalization of the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in the presence of a suitable catalyst
Major Products Formed
The major products formed from these reactions include the reduced hydroquinone form of the compound and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hydroxydecyl ubiquinone linoleate has a wide range of scientific research applications, including:
Mecanismo De Acción
Hydroxydecyl ubiquinone linoleate exerts its effects primarily through its antioxidant activity. The ubiquinone moiety participates in the electron transport chain, transferring electrons to complex III and thereby increasing ATP production. This process reduces oxidative damage and protects cellular components from free radicals . Additionally, the linoleic acid component contributes to the compound’s skin-conditioning properties by maintaining the integrity of the skin barrier and promoting hydration .
Comparación Con Compuestos Similares
Hydroxydecyl ubiquinone linoleate can be compared with other similar compounds such as:
Ubiquinone (Coenzyme Q10): Both compounds share the ubiquinone moiety, but this compound has an added linoleic acid component, enhancing its skin-conditioning properties.
This compound stands out due to its combined antioxidant and skin-conditioning properties, making it a unique and valuable compound in both scientific research and industrial applications .
Propiedades
Número CAS |
1177393-70-2 |
|---|---|
Fórmula molecular |
C37H60O6 |
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H60O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-29-33(38)43-30-27-24-21-18-17-19-22-25-28-32-31(2)34(39)36(41-3)37(42-4)35(32)40/h9-10,12-13H,5-8,11,14-30H2,1-4H3/b10-9-,13-12- |
Clave InChI |
LZKSJDMZHXAUNU-UTJQPWESSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


